N-(1-Adamantyl)-2-naphthalenesulfonamide
Description
N-(1-Adamantyl)-2-naphthalenesulfonamide is a sulfonamide derivative featuring a 1-adamantyl group attached to the nitrogen atom of a 2-naphthalenesulfonamide scaffold. The adamantyl moiety is renowned for enhancing lipophilicity, metabolic stability, and membrane permeability, making it a common structural motif in medicinal chemistry . The naphthalene ring contributes to π-π stacking interactions and may influence binding affinity in biological systems.
Properties
Molecular Formula |
C20H23NO2S |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
N-(1-adamantyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C20H23NO2S/c22-24(23,19-6-5-17-3-1-2-4-18(17)10-19)21-20-11-14-7-15(12-20)9-16(8-14)13-20/h1-6,10,14-16,21H,7-9,11-13H2 |
InChI Key |
YWVGNOFKRNJGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-2-naphthalenesulfonamide typically involves the reaction of 1-adamantylamine with 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantyl)-2-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(1-Adamantyl)-2-naphthalenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(1-Adamantyl)-2-naphthalenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The adamantyl group provides steric bulk, which can enhance binding affinity and selectivity. The naphthalenesulfonamide moiety can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares N-(1-Adamantyl)-2-naphthalenesulfonamide with key structural analogues:
*Calculated based on molecular formula.
Key Observations :
- Synthesis : Adamantyl sulfonamides are typically synthesized via sulfonylation of 1-adamantylamine with sulfonyl chlorides, as seen in the preparation of compound 13 using camphorsulfonyl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
